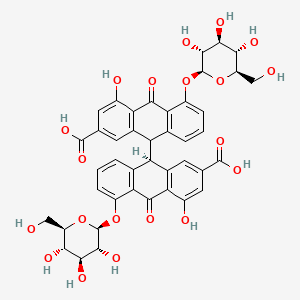

Sennoside A,B

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sennosides A and B are natural dianthrone glycosides primarily derived from medicinal plants such as Senna alexandrina and Rheum officinale. These compounds are well-known for their potent laxative properties and have been used in traditional herbal medicine for centuries . Sennosides A and B are the main bioactive components responsible for the purgative effects of senna and rhubarb .

準備方法

Synthetic Routes and Reaction Conditions: Sennosides A and B can be synthesized through the extraction of senna leaves and pods using aqueous methanol. The extraction process typically involves using a 50% methanol solution at room temperature (20-30°C) . The extracted mixture is then purified to isolate the sennosides.

Industrial Production Methods: In industrial settings, the preparation of sennosides involves large-scale extraction from senna plant materials. The process includes:

- Harvesting senna leaves and pods.

- Drying and grinding the plant material.

- Extracting the sennosides using aqueous methanol.

- Purifying the extract through filtration and chromatography techniques .

化学反応の分析

Types of Reactions: Sennosides A and B undergo various chemical reactions, including:

Reduction: Sennosides are reduced to rhein anthrone in the human intestine.

Oxidation: They can be oxidized to form different anthraquinone derivatives.

Common Reagents and Conditions:

Reduction: The reduction of sennosides to rhein anthrone occurs under the influence of gut bacteria.

Oxidation: Oxidizing agents such as potassium permanganate can be used to oxidize sennosides.

Major Products Formed:

科学的研究の応用

Sennosides A and B have a wide range of scientific research applications, including:

Chemistry: Used as reference compounds in the quality control of medicinal plants and formulations.

Biology: Studied for their effects on gut microbiota and their potential role in modulating gut health.

Medicine: Utilized as laxatives to treat constipation and to empty the large intestine before surgery.

Industry: Employed in the production of over-the-counter laxative medications.

作用機序

Sennosides A and B exert their effects primarily through their conversion to rhein anthrone by gut bacteria. Rhein anthrone stimulates the intestinal mucosa, leading to increased peristalsis and bowel movements . Additionally, sennosides increase the expression of cyclooxygenase 2 in macrophage cells, resulting in elevated levels of prostaglandin E2, which further promotes intestinal contractions .

類似化合物との比較

Sennosides A and B are part of a broader class of anthraquinone glycosides. Similar compounds include:

Sennoside C and D: These are also derived from senna and exhibit similar laxative properties.

Aloin: Another anthraquinone glycoside found in aloe vera, used for its laxative effects.

Uniqueness: Sennosides A and B are unique due to their potent laxative effects and their ability to be metabolized into active compounds by gut bacteria. This metabolic conversion is a key factor in their efficacy as laxatives .

特性

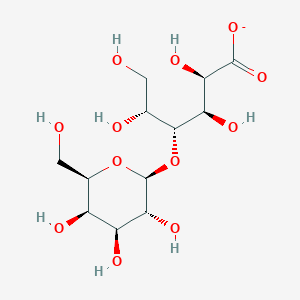

分子式 |

C42H38O20 |

|---|---|

分子量 |

862.7 g/mol |

IUPAC名 |

9-[(9R)-2-carboxy-4-hydroxy-10-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracen-9-yl]-4-hydroxy-10-oxo-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9H-anthracene-2-carboxylic acid |

InChI |

InChI=1S/C42H38O20/c43-11-23-31(47)35(51)37(53)41(61-23)59-21-5-1-3-15-25(17-7-13(39(55)56)9-19(45)27(17)33(49)29(15)21)26-16-4-2-6-22(60-42-38(54)36(52)32(48)24(12-44)62-42)30(16)34(50)28-18(26)8-14(40(57)58)10-20(28)46/h1-10,23-26,31-32,35-38,41-48,51-54H,11-12H2,(H,55,56)(H,57,58)/t23-,24-,25-,26?,31-,32-,35+,36+,37-,38-,41-,42-/m1/s1 |

InChIキー |

IPQVTOJGNYVQEO-LALZNDFESA-N |

異性体SMILES |

C1=CC2=C(C(=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C(=O)C4=C([C@@H]2C5C6=C(C(=CC=C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8O)C(=O)O)C=C(C=C4O)C(=O)O |

正規SMILES |

C1=CC2=C(C(=C1)OC3C(C(C(C(O3)CO)O)O)O)C(=O)C4=C(C2C5C6=C(C(=CC=C6)OC7C(C(C(C(O7)CO)O)O)O)C(=O)C8=C5C=C(C=C8O)C(=O)O)C=C(C=C4O)C(=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 7-[3-hydroxy-2-[(E)-4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]heptanoate](/img/structure/B10762902.png)

![(E)-but-2-enedioic acid;[(2R,3S,4S,6R,7S,8S,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[2-(diethylamino)ethylsulfanyl]acetate](/img/structure/B10762913.png)

![acetic acid;cobalt;[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate](/img/structure/B10762918.png)

![[(2R,3S,4S,6S,8S,14S)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[1-[[(2S)-2-amino-3-methylbutanoyl]amino]-2-methylpropan-2-yl]sulfanylacetate](/img/structure/B10762961.png)

![[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[1-[[(2S)-2-amino-3-methylbutanoyl]amino]-2-methylpropan-2-yl]sulfanylacetate](/img/structure/B10762973.png)

![(1S,6R,8S)-6-tert-butyl-3-azapentacyclo[11.8.1.03,8.09,22.016,21]docosa-9,11,13(22),16,18,20-hexaen-6-ol](/img/structure/B10762987.png)

![(6R,7R)-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10762994.png)